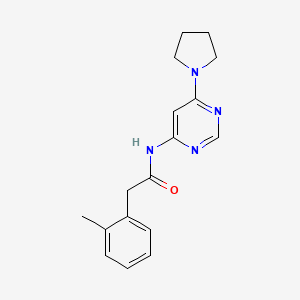

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrimidinyl acetamides and their derivatives, which are of interest due to their biological activities. For instance, paper explores a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as potential antiallergic agents, indicating the relevance of pyrimidinyl and indolyl groups in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including indolization, amidification, and the use of various reagents to promote reactions. In paper , the synthesis of ethyl (indol-3-yl)alkanoates is achieved through the Japp-Klingemann method followed by decarboxylation. Amidification is carried out by condensing the corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide. These methods could potentially be adapted for the synthesis of "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide" by altering the starting materials and reaction conditions.

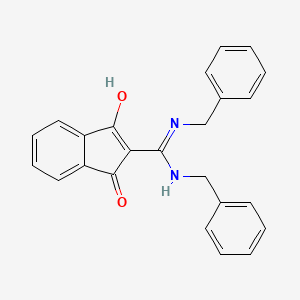

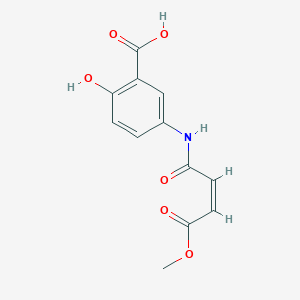

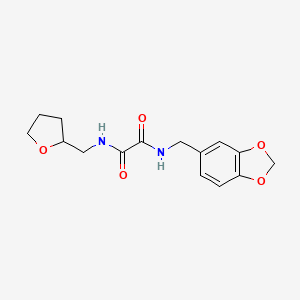

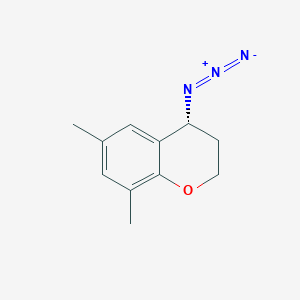

Molecular Structure Analysis

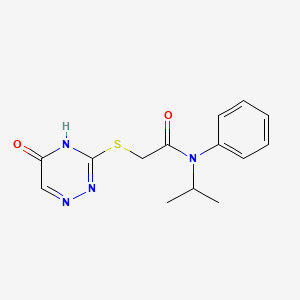

The molecular structure and conformation of similar compounds are discussed in paper , where the folded conformation about the methylene C atom of the thioacetamide bridge is noted, with the pyrimidine ring inclined to the benzene ring. Intramolecular hydrogen bonding is also mentioned as a stabilizing factor for the conformation. These structural insights could be relevant when analyzing the molecular structure of "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide".

Chemical Reactions Analysis

The reactivity of related compounds is highlighted in paper , where the formation of fluorescent N-/purin-6-yl/pyridinium salts during oligonucleotide synthesis is observed. These salts are highly reactive towards certain reagents, which could imply that the pyrimidinyl group in the compound of interest may also exhibit significant reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide" are not detailed in the provided papers, paper gives an example of how these properties can be analyzed. The paper discusses the drug likeness based on Lipinski's rule, as well as the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a novel antiviral molecule. Similar analyses could be conducted for the compound to predict its pharmacokinetic properties and potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that compounds structurally related to N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, particularly those involving pyrimidinone and oxazinone derivatives fused with thiophene rings, have demonstrated notable antimicrobial activities. These compounds, synthesized using various starting materials, including citrazinic acid, have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Activity

The synthesis of certain pyrimidine derivatives, including those similar to N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, has led to compounds with significant anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid, synthesized from cyanouracils, have shown substantial in vitro and in vivo anticancer activities, highlighting the potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).

Photochemical Properties

Research on 4(3H)-pyrimidin-4-ones, which share structural similarities with N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, has revealed interesting photochemical properties. Upon irradiation, these compounds undergo transformations leading to various products, including medium-ring lactams, which could have implications in photochemical applications and studies (Hirai et al., 1980).

Histamine H4 Receptor Ligands

The development of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), based on pyrimidine hits from high-throughput screening, has led to compounds with potent in vitro activity and potential anti-inflammatory and antinociceptive applications. This research emphasizes the therapeutic potential of pyrimidine derivatives in pain and inflammation management (Altenbach et al., 2008).

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)10-17(22)20-15-11-16(19-12-18-15)21-8-4-5-9-21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUMXAPDENZJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)

![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)

![2-Chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2508840.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)